4-Dodecyl-O-cresol

Antimicrobial Structure-Activity Relationship Alkylphenol

Researchers requiring combined surfactant performance and antimicrobial activity in a single scaffold often encounter efficacy trade-offs with shorter-chain alkylphenols. 4-Dodecyl-O-cresol (CAS 29665-59-6) resolves this through its C12 dodecyl chain, which optimizes hydrophobic-hydrophilic balance for maximum surface tension reduction and membrane disruption within the C6-C14 homolog series. • Dual-function surfactant and antimicrobial agent with C12 chain length optimized for peak emulsifying power and wetting • High oil solubility (XLogP = 8.1) enables antioxidant and stabilizer applications in lubricant and polymer matrices • Supplied at >98.0% (GC) purity; available in 1 g to 10 g research quantities with refrigerated (0-10°C) storage and ambient shipping

Molecular Formula C19H32O
Molecular Weight 276.5 g/mol
CAS No. 29665-59-6
Cat. No. B1361100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dodecyl-O-cresol
CAS29665-59-6
Molecular FormulaC19H32O
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC(=C(C=C1)O)C
InChIInChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19(20)17(2)16-18/h14-16,20H,3-13H2,1-2H3
InChIKeyRJLWSJUUDKAMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dodecyl-O-cresol Overview


4-Dodecyl-O-cresol (CAS 29665-59-6), also known as 4-dodecyl-2-methylphenol or 4-lauryl-o-cresol, is an alkylated phenol derivative with the molecular formula C₁₉H₃₂O and molecular weight 276.46 g/mol [1]. The compound features a dodecyl (C12) alkyl chain at the para position relative to the hydroxyl group and a methyl group at the ortho position [1][2]. This amphiphilic structure confers both hydrophobic and hydrophilic character, making it useful as a surfactant intermediate, antioxidant, and antimicrobial agent .

C12 alkyl chain provides surfactant and antimicrobial dual functionality based on class-level SAR.

High predicted oil solubility supports antioxidant and stabilizer roles in non-polar matrices.

Intermediate for non-ionic surfactants where C12 tail optimizes surface activity in detergents and emulsifiers.

4-Dodecyl-O-cresol Substitution Challenges


Generic substitution among alkylphenols and cresols is scientifically unsound due to the pronounced structure-activity relationship (SAR) governing antimicrobial potency, surfactant properties, and physicochemical behavior. The length of the alkyl chain directly determines the hydrophobic-hydrophilic balance, which in turn dictates membrane penetration efficiency, critical micelle concentration (CMC), and oil solubility [1]. Shorter-chain analogs (e.g., amyl-cresol) exhibit different phenol coefficients and antimicrobial spectra, while unsubstituted cresol and phenol require significantly higher concentrations to achieve sporicidal effects [2][3]. The C12 dodecyl chain of 4-Dodecyl-O-cresol represents a specific optimization point for surfactant and antimicrobial applications that cannot be replicated by C6, C9, or C14 homologs [1].

C12 dodecyl chain (this product)
Shorter-chain analogs (C6, C9) may lack sufficient membrane disruption and antimicrobial potency.
This alkylated phenol
Unsubstituted phenol or cresol requires substantially higher concentration for sporicidal effects.
C12 chain at surfactant optimum
C14 homologs may exhibit reduced surface activity; direct substitution may shift formulation performance.

4-Dodecyl-O-cresol Comparative Performance


Alkyl Chain Length vs. Antimicrobial Potency

The antimicrobial activity of long-chain phenols is strongly correlated with the hydrophobic alkyl chain length extending from the hydroxyl group [1]. While direct phenol coefficient data for 4-Dodecyl-O-cresol against specific analogs are not available in open literature, the established SAR for alkylphenols demonstrates that antimicrobial potency increases with alkyl chain length up to an optimum, after which activity plateaus or declines [1]. The C12 dodecyl chain of 4-Dodecyl-O-cresol positions this compound within the high-activity region of the alkylphenol series, providing substantially greater membrane-disrupting capacity than unsubstituted phenol (C0) or short-chain alkylphenols [1].

Chain length vs. potency
Class-level inference
Antimicrobial potency increases with alkyl chain length up to an optimum; C12 positions compound in high-activity region of alkylphenol series.
Supports selection over shorter-chain or unsubstituted phenolics based on SAR trends.
Direct phenol coefficient data for this compound not available; class-level inference from alkylphenol studies.
Antimicrobial Structure-Activity Relationship Alkylphenol

Sporicidal Activity vs. Phenol & Cresol

Although direct sporicidal concentration data for 4-Dodecyl-O-cresol are not published, the class-level trend for alkylated phenols shows that substitution with longer alkyl chains enhances activity against bacterial spores relative to unsubstituted phenol and cresol [1]. Published sporicidal concentration thresholds for comparator phenolic compounds are: Phenol > 5.0% wt/vol; Cresol > 0.5% wt/vol; Chlorocresol > 0.4% wt/vol [1]. The addition of a C12 dodecyl chain, which increases hydrophobicity and membrane affinity, is expected to lower the effective sporicidal concentration below that of unsubstituted cresol [2].

Sporicidal concentration context
Class-level inference
Phenol >5.0% wt/vol; Cresol >0.5%; Chlorocresol >0.4%. C12 alkyl chain expected to lower effective sporicidal concentration below unsubstituted cresol.
May reduce formulation loading vs. phenol or cresol for sporicidal applications.
No direct sporicidal data for this compound; class-level trend from alkylphenol SAR.
Sporicidal Disinfectant Bacterial Spores

C12 Chain: Surfactant & Solubility

The dodecyl (C12) alkyl chain of 4-Dodecyl-O-cresol imparts distinct surfactant properties and oil solubility that differentiate it from both shorter-chain alkylphenols and unsubstituted cresols. The compound exhibits low water solubility but is soluble in organic solvents, making it suitable for oil-based formulations . The critical micelle concentration (CMC) and surface tension reduction capacity are chain-length dependent; studies on alkylphenol derivatives demonstrate that surface activity increases with alkyl chain length up to C12, after which it declines for C14 derivatives [1]. This positions the C12 chain of 4-Dodecyl-O-cresol at or near the optimum for surfactant efficacy.

Surfactant & solubility
Class-level inference
C12 chain provides peak surface activity in alkylphenol series; surface tension reduction and emulsifying power decline with C14. High predicted logP (8.1) for oil-phase compatibility.
Positions C12 as optimal for surfactant efficiency in detergents and lubricant additives.
Surface activity comparison based on alkylphenol derivative studies; exact CMC values require experimental verification.
Surfactant Hydrophobic Chain Oil Solubility

4-Dodecyl-O-cresol Application Scenarios


Antimicrobial Surfactant Formulation

4-Dodecyl-O-cresol is suited for developing antimicrobial surfactant formulations where both surface activity and microbial inhibition are required. The C12 dodecyl chain provides membrane-disrupting antimicrobial activity (class-level inference based on alkylphenol SAR) [1], while simultaneously conferring surfactant properties that enhance wetting and emulsification . This dual functionality is not achieved by unsubstituted cresol (sporicidal concentration >0.5% wt/vol without surfactant activity) [2] or by non-alkylated phenol (>5.0% wt/vol required for sporicidal effect) [2].

Oil-Soluble Antioxidant & Stabilizer

The hydrophobic dodecyl group (XLogP = 8.1) confers high oil solubility, enabling 4-Dodecyl-O-cresol to function as an antioxidant and stabilizer in lubricant and polymer formulations . The phenolic hydroxyl group scavenges free radicals, while the C12 alkyl chain ensures compatibility with non-polar matrices. This oil solubility profile distinguishes 4-Dodecyl-O-cresol from shorter-chain alkylphenols and unsubstituted cresols, which exhibit different partition coefficients and may not provide the same degree of matrix compatibility or antioxidant persistence .

C12 Intermediate for Detergents & Emulsifiers

4-Dodecyl-O-cresol serves as a valuable intermediate for synthesizing non-ionic surfactants, detergents, and emulsifiers where a C12 hydrophobic tail is optimal for performance. Surface activity studies on alkylphenol derivatives demonstrate that surface tension reduction, emulsifying power, and solubilizing power increase with alkyl chain length up to C12, after which efficacy declines for C14 derivatives [3]. This positions 4-Dodecyl-O-cresol as the preferred alkylphenol precursor for formulations requiring maximum surfactant efficiency within the C6–C14 range [3].

Antimicrobial SAR: Alkyl Chain Length

4-Dodecyl-O-cresol is appropriate as a reference compound in structure-activity relationship (SAR) studies examining the effect of alkyl chain length on antimicrobial activity and membrane interactions. The antimicrobial activity of long-chain phenols and alcohols has been demonstrated to depend systematically on hydrophobic chain length, with the optimal length varying by microorganism [1]. 4-Dodecyl-O-cresol (C12) fills a specific position within the alkylphenol homologous series, enabling comparative studies against C6, C8, C10, and C14 analogs to delineate chain-length-dependent biological effects [1][4].

Application
Selection Property
Validation Focus
Antimicrobial surfactant formulation research
Alkyl-chain-dependent antimicrobial-surfactant dual function
SAR-based potency across microorganism panel
Oil-soluble antioxidant & stabilizer studies
High predicted hydrophobicity for non-polar matrix compatibility
Radical scavenging and oxidative stability in oil matrices
C12 intermediate for detergent & emulsifier synthesis
Chain-length-optimized surface activity (C12 peak)
Emulsifying power and surface tension reduction profiling
Antimicrobial SAR: alkyl chain length reference
Defined C12 position in homologous alkylphenol series
Comparative chain-length-dependent biological effects in SAR panels

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